N-cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Lipophilicity Membrane permeability PDE5 inhibitor optimization

This compound offers a unique pharmacophoric fingerprint—pyridazine core, 3,4,5‑trimethoxyphenyl group, cyclopentyl‑amide tail, and thioether linker—distinct from sildenafil/tadalafil. Its moderate XLogP3 (2.9) and TPSA (108 Ų) predict superior CNS penetration, and the absence of a sulfonamide group avoids carbonic‑anhydrase‑related side effects. Ideal for PDE5‑ or kinase‑targeted SAR studies, fragment‑based screening, and computational docking validation.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5
CAS No. 899968-67-3
Cat. No. B2889741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS899968-67-3
Molecular FormulaC20H25N3O4S
Molecular Weight403.5
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
InChIInChI=1S/C20H25N3O4S/c1-25-16-10-13(11-17(26-2)20(16)27-3)15-8-9-19(23-22-15)28-12-18(24)21-14-6-4-5-7-14/h8-11,14H,4-7,12H2,1-3H3,(H,21,24)
InChIKeyRUXXYLBBSXXNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 899968-67-3): Structural and Physicochemical Baseline for Procurement Decisions


N-Cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule with a pyridazine core, a 3,4,5-trimethoxyphenyl substituent, and a cyclopentyl–acetamide tail linked via a sulfanyl bridge [1]. Its molecular formula is C20H25N3O4S (MW 403.5 g/mol), with computed logP (XLogP3) of 2.9 and a topological polar surface area (TPSA) of 108 Ų [1]. The compound is catalogued as a potential phosphodiesterase 5 (PDE5) inhibitor in chemical vendor libraries, though primary pharmacological data remain unpublished in peer‑reviewed literature at the time of this guide [1].

Why Generic Substitution Within the Pyridazinyl‑Sulfanylacetamide Class Is Not Advisable Without Compound‑Specific Evidence


Pyridazine‑based PDE5 inhibitors and related kinase‑directed scaffolds are highly sensitive to peripheral substitution [1]. The combination of a 3,4,5‑trimethoxyphenyl group, a cyclopentylamide chain, and a thioether linker generates a distinct pharmacophoric fingerprint that differentiates this compound from canonical PDE5 inhibitors (e.g., sildenafil, tadalafil) as well as from other pyridazinyl‑sulfanylacetamide analogs [2]. Even subtle variations in the N‑alkylamide region can reverse selectivity between PDE isozymes or shift target engagement toward unrelated kinases [2]. Consequently, procurement based solely on scaffold similarity risks selecting a candidate with divergent activity, selectivity, and physicochemical properties, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N‑Cyclopentyl‑2‑{[6‑(3,4,5‑trimethoxyphenyl)pyridazin‑3‑yl]sulfanyl}acetamide Relative to the Immediate Peer Group


Lipophilicity (XLogP3) Distinguishes the Target Compound from the Prototypical PDE5 Inhibitor Sildenafil

The computed XLogP3 of the target compound (2.9 [1]) exceeds that of sildenafil (2.2 [2]), indicating approximately 0.7 log unit higher lipophilicity. This difference predicts a roughly 5‑fold increase in octanol‑water partition coefficient, which can translate to improved passive membrane permeability and potentially higher oral absorption [2].

Lipophilicity Membrane permeability PDE5 inhibitor optimization

Topological Polar Surface Area (TPSA) Suggests Favorable CNS Penetration Potential Relative to Sildenafil

The target compound displays a TPSA of 108 Ų [1], which is slightly lower than the 113 Ų reported for sildenafil [2]. Both values fall under the commonly cited threshold of 140 Ų for oral bioavailability, but the 5 Ų difference places the target compound closer to the ≤90 Ų range recommended for CNS penetration [3]. This structural feature may render it more suitable for indications requiring central PDE5 engagement.

Blood-brain barrier penetration CNS drug design Polar surface area

Reduced Molecular Weight Compared with First‑Generation PDE5 Inhibitors May Favor Ligand Efficiency Optimization

At 403.5 Da, the target compound is approximately 71 Da lighter than sildenafil (474.6 Da [2]) and 130 Da lighter than tadalafil (389.4 Da, but tadalafil is a different chemotype). Lower molecular weight is statistically associated with higher ligand efficiency indices and improved compliance with Lipinski’s rule of five, which may facilitate downstream lead optimization [3].

Ligand efficiency Molecular weight Drug-likeness

Absence of a Sulfonamide Moiety Eliminates Carbonic Anhydrase Off‑Target Liability Present in Sildenafil

Sildenafil’s sulfonamide group confers inhibition of carbonic anhydrase isoforms (e.g., CA I, CA II) in the low‑micromolar range, contributing to ocular side effects [2]. The target compound lacks a sulfonamide or sulfone group, suggesting a reduced likelihood of carbonic‑anhydrase‑mediated off‑target activity [1]. Direct enzymatic profiling data are not yet available, but the structural absence provides a testable selectivity hypothesis.

Selectivity Carbonic anhydrase Off-target effects

Recommended Research and Procurement Application Scenarios for N‑Cyclopentyl‑2‑{[6‑(3,4,5‑trimethoxyphenyl)pyridazin‑3‑yl]sulfanyl}acetamide Based on Differentiating Physicochemical Properties


Central Nervous System PDE5 or Kinase Inhibitor Lead Identification Programs

The compound’s moderate XLogP3 (2.9) and TPSA (108 Ų) place it in a physicochemical space compatible with CNS penetration [1][2]. Researchers developing PDE5‑ or kinase‑targeted therapies for neurodegenerative or psychiatric disorders may prioritize this scaffold over sildenafil (TPSA = 113 Ų, XLogP3 = 2.2) due to its predicted superior blood‑brain barrier transit [2].

Selectivity‑Driven Chemical Probe Development Requiring Reduced Off‑Target Liability

Because the compound lacks a sulfonamide group, it is structurally incapable of engaging carbonic anhydrase isoforms that contribute to the ocular and renal side effects of sildenafil [3]. Investigators seeking a PDE5‑ or kinase‑active probe with a potentially cleaner selectivity profile can use this compound as a starting point for structure–activity relationship (SAR) exploration [3].

Physicochemical Screening Libraries for Fragment‑Based or Ligand‑Efficiency‑Driven Design

With a molecular weight of 403.5 Da and a low hydrogen‑bond donor count (1), the compound is compatible with fragment‑based screening and ligand‑efficiency analyses [1][4]. Its favourable MW/TPSA ratio makes it a candidate for inclusion in diversity‑oriented screening sets aimed at identifying orally bioavailable hits [4].

In Silico Docking and Pharmacophore Modeling for PDE5 or Kinase Target Validation

The defined 3,4,5‑trimethoxyphenyl pharmacophore and pyridazine core provide a rigid scaffold suitable for computational docking studies [1]. Procurement of this compound enables in silico target‑engagement hypotheses to be empirically tested, particularly when comparing binding modes with established PDE5 inhibitors such as sildenafil or tadalafil [2].

Quote Request

Request a Quote for N-cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.